Ledol

Vue d'ensemble

Description

Le ledol est un alcool sesquiterpénique de formule moléculaire C15H26O et d'une masse molaire de 222,37 g/mol . Il s'agit d'un composé naturel présent dans les huiles essentielles de diverses plantes, dont le Rhododendron tomentosum (thé du Labrador du Nord), le Rhododendron groenlandicum (thé du Labrador des marais) et le Rhododendron columbianum (thé du Labrador de l'Ouest) . Le this compound est connu pour ses propriétés toxiques, qui peuvent causer des crampes, une paralysie et un délire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du ledol implique plusieurs étapes, en commençant par des composés organiques plus simples. Une voie de synthèse courante implique la cyclisation d'une molécule précurseur, suivie d'une série de réactions de réduction et d'oxydation pour former la structure sesquiterpénique finale . Les conditions de réaction comprennent généralement l'utilisation de catalyseurs, de solvants et de températures contrôlées pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle du this compound est principalement réalisée par l'extraction d'huiles essentielles à partir de plantes contenant le composé. Le processus d'extraction implique la distillation à la vapeur ou l'extraction par solvant, suivie d'étapes de purification telles que la distillation fractionnée et la chromatographie pour isoler le this compound des autres composants de l'huile essentielle .

Analyse Des Réactions Chimiques

Types de réactions

Le ledol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents dérivés oxygénés, tels que des cétones et des aldéhydes.

Réduction : La réduction du this compound peut conduire à la formation d'alcools et d'hydrocarbures.

Substitution : Le this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes et les acides peuvent faciliter les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxygénés, tels que des cétones, des aldéhydes et des alcools, selon les conditions de réaction et les réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Industrie : Le this compound est utilisé dans les industries des parfums et des arômes en raison de son arôme distinctif.

Mécanisme d'action

Le this compound exerce ses effets par des interactions avec diverses cibles moléculaires et voies. Ses propriétés toxiques sont principalement dues à sa capacité à perturber les fonctions cellulaires, conduisant à des crampes, une paralysie et un délire . Les cibles moléculaires et les voies exactes impliquées dans ces effets sont encore en cours d'investigation, mais on pense que le this compound interfère avec les systèmes de neurotransmetteurs et les canaux ioniques du système nerveux .

Applications De Recherche Scientifique

Introduction to Ledol

This compound is a sesquiterpene alcohol with the molecular formula and a molecular weight of . It is primarily derived from various plant species, notably those in the Ledum genus, and is recognized for its diverse applications in chemistry, biology, medicine, and industry.

Chemical Synthesis

This compound serves as a precursor in the synthesis of complex organic molecules. Its structural properties allow it to be modified through various chemical reactions, including oxidation, reduction, and substitution. This versatility makes it valuable in synthetic organic chemistry.

Biological Research

This compound has been extensively studied for its toxicological effects on biological systems. Research indicates that it can cause significant physiological effects such as cramps and paralysis, which are crucial for understanding its impact on human health and environmental safety.

Medicinal Properties

Research into the medicinal applications of this compound has highlighted several potential therapeutic benefits:

- Anti-inflammatory Activity : this compound has been associated with anti-inflammatory properties observed in essential oils from certain Myrtaceae species. Studies suggest that it may inhibit inflammatory pathways, providing a basis for further research into its use in treating inflammatory diseases.

- Antifungal Activity : this compound-containing essential oils from Rhododendron tomentosum have demonstrated antifungal effects against pathogens like Candida parapsilosis and Saccharomyces cerevisiae, indicating its potential as a natural antifungal agent .

- Antibacterial Activity : Essential oils containing this compound have shown moderate antibacterial activity against bacteria such as Bacillus subtilis and Staphylococcus aureus, suggesting applications in developing natural antimicrobial agents.

- Hypouricemic Potential : Traditional uses of Ledum palustre for conditions like gout imply that this compound may have hypouricemic effects, warranting further investigation into its mechanisms and efficacy.

- Mosquito Larvicidal Activity : this compound has been correlated with larvicidal activity against mosquito larvae, particularly in essential oils from eucalyptus species, which could be explored for pest control applications.

Industrial Uses

In the fragrance and flavoring industry, this compound is utilized due to its aromatic properties. Its unique scent profile makes it a desirable component in perfumes and food flavorings.

Case Study 1: Antifungal Properties of this compound

A study conducted on the antifungal activity of essential oils from Rhododendron tomentosum revealed that this compound was one of the key constituents responsible for inhibiting the growth of Candida parapsilosis. The research employed gas chromatography-mass spectrometry to analyze the composition of the essential oils and assess their bioactivity against various fungal strains. Results indicated that this compound concentrations between 11.8% to 18.3% effectively reduced fungal viability, suggesting potential applications in medical mycology.

Case Study 2: Anti-inflammatory Effects

Research exploring the anti-inflammatory properties of this compound focused on its mechanism of action at the cellular level. Experiments demonstrated that this compound could modulate inflammatory cytokine production in vitro, providing insights into its potential therapeutic roles in chronic inflammatory diseases. This study utilized both qualitative (cell culture assays) and quantitative (cytokine profiling) methods to evaluate the efficacy of this compound.

Mécanisme D'action

Ledol exerts its effects through interactions with various molecular targets and pathways. Its toxic properties are primarily due to its ability to disrupt cellular functions, leading to cramps, paralysis, and delirium . The exact molecular targets and pathways involved in these effects are still under investigation, but it is believed that this compound interferes with neurotransmitter systems and ion channels in the nervous system .

Comparaison Avec Des Composés Similaires

Le ledol est similaire à d'autres sesquiterpènes, tels que le globulol et l'épiglobulol, qui partagent des caractéristiques structurales et des propriétés chimiques similaires . Le this compound est unique dans son profil toxicologique spécifique et sa présence dans certaines espèces végétales . D'autres composés similaires comprennent :

Épiglobulol : Un stéréoisomère du this compound avec des propriétés chimiques et biologiques distinctes.

La particularité du this compound réside dans ses effets toxiques spécifiques et sa présence dans des espèces végétales particulières, ce qui en fait un composé intéressant pour diverses applications de recherche scientifique .

Activité Biologique

Ledol, a sesquiterpene alcohol primarily found in the essential oils of various plants, has garnered attention for its diverse biological activities. This article reviews the chemical composition, biological effects, and potential therapeutic applications of this compound, summarizing findings from multiple studies.

Chemical Composition

This compound is commonly identified in essential oils derived from plants such as Baccharis erioclada, Melaleuca alternifolia (Tea Tree), and other aromatic species. Its chemical structure contributes to its biological activity, particularly its interactions with biological systems.

Table 1: Chemical Composition of Essential Oils Containing this compound

| Plant Species | Major Compounds | Percentage of this compound |

|---|---|---|

| Baccharis erioclada | Turmerone, Fokienol, this compound | 9.78% |

| Melaleuca alternifolia | Limonene, Linalool, this compound | 0.02 – 0.3% |

| Rhododendron tomentosum | This compound, Alloaromadendrene | Not specified |

Biological Activities

This compound exhibits a range of biological activities including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In a study evaluating the essential oil from Baccharis erioclada, this compound demonstrated moderate antimicrobial efficacy against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentrations (MIC) being determined for these organisms .

Antioxidant Properties

This compound's antioxidant activity has been assessed through various assays such as the DPPH radical scavenging test and phosphomolybdenum complex formation. The essential oil containing this compound showed promising results in inhibiting lipid peroxidation and stabilizing free radicals, which are crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may modulate inflammatory pathways. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further research in treating inflammatory diseases .

Case Studies and Research Findings

- Essential Oils from Baccharis erioclada :

- Tea Tree Oil Studies :

- Validated HPTLC Method :

Propriétés

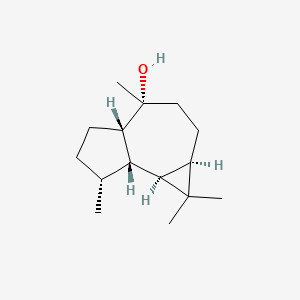

IUPAC Name |

(1aR,4R,4aS,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12-,13-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXPYQRXGNDJFU-AOWZIMASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@@]2(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40877915 | |

| Record name | LEDOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40877915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-27-5 | |

| Record name | LEDOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40877915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.